4-[(3-Chloropropyl)thio]-benzonitrile
Description
4-[(3-Chloropropyl)thio]-benzonitrile is a benzonitrile derivative featuring a thioether linkage (-S-) and a terminal chlorine atom on the propyl chain. The compound’s structure combines a polar nitrile group with a hydrophobic chloropropylthio substituent, which influences its electronic properties, solubility, and reactivity. The chlorine atom may enhance electrophilic reactivity, making it a candidate for further functionalization or cross-coupling reactions.
Properties
IUPAC Name |
4-(3-chloropropylsulfanyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNS/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUYURKARUYGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)SCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535401 | |
| Record name | 4-[(3-Chloropropyl)sulfanyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93498-68-1 | |
| Record name | 4-[(3-Chloropropyl)sulfanyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Chloropropyl)thio]-benzonitrile typically involves the nucleophilic substitution reaction of 4-thiobenzonitrile with 1-chloro-3-propyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dimethylformamide or acetonitrile for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Chloropropyl)thio]-benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thioether moiety can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, acetonitrile.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Scientific Research Applications
4-[(3-Chloropropyl)thio]-benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and as a precursor for bioactive molecules.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 4-[(3-Chloropropyl)thio]-benzonitrile involves its interaction with various molecular targets depending on the specific application. For instance, in nucleophilic substitution reactions, the chloropropyl group acts as a leaving group, allowing the introduction of different nucleophiles. In oxidation reactions, the thioether moiety undergoes transformation to sulfoxides or sulfones, altering the compound’s chemical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[(3-Chloropropyl)thio]-benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, electronic properties, and safety considerations.
Structural and Electronic Differences
- Electronic Effects: The thioether group in this compound allows for partial charge transfer, as sulfur’s lower electronegativity (compared to oxygen) reduces steric hindrance and promotes twisted intramolecular charge-transfer (TICT) states under specific solvent conditions . In contrast, the ketone group in 4-[3-(4-Chlorophenyl)propanoyl]benzonitrile introduces strong electron-withdrawing effects, stabilizing negative charges and altering absorption/emission spectra .
- Solubility and Reactivity: Thioethers like this compound exhibit lower water solubility compared to oxygen analogs due to sulfur’s hydrophobicity. However, the chlorine atom may enhance solubility in polar aprotic solvents.
Fluorescence and Solvent Effects
Evidence from fluorescence studies (e.g., RICT and PICT states) suggests that substituents critically influence radiative rates and solvent interactions :
- This compound : Likely exhibits solvent-dependent fluorescence due to TICT states, with redshifted emission in polar solvents.
- 4-[3-(4-Chlorophenyl)propanoyl]benzonitrile: The ketone group may suppress charge-transfer states, leading to narrower emission bands and higher quantum yields .
Biological Activity
4-[(3-Chloropropyl)thio]-benzonitrile is an organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a chloropropyl thioether group attached to a benzonitrile moiety. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its reactivity and potential interactions with biomolecules.
Mechanisms of Biological Activity
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which could be a pathway for therapeutic effects.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
- Electrophilic Reactions : The presence of the thioether group suggests potential electrophilic reactivity, allowing it to participate in nucleophilic substitution reactions with thiols in biological systems.
Structure-Activity Relationship (SAR)
While specific SAR data for this compound is limited, compounds with similar structural features often exhibit significant biological activity. For instance, the introduction of electron-withdrawing groups can enhance the electrophilicity of the compound, potentially increasing its reactivity with biological targets .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of compounds structurally related to this compound. It was found that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Effects
Research into related thioether compounds indicated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess similar anti-inflammatory capabilities, warranting further investigation into its therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Thioether with nitrile | Potential anticancer and anti-inflammatory effects |
| Benzyl 4-methoxybenzene-1-carbodithioate | Thioether | Used in polymer synthesis; less documented bioactivity |
| Fluorinated Copper Phthalocyanine | Metal complex | Strong anticancer activity; photodynamic properties |
This table illustrates how this compound compares with other compounds in terms of structure and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
